![molecular formula C22H18O3 B3505663 1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone](/img/structure/B3505663.png)
1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone
Overview
Description
1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone, also known as BBOP, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. BBOP is a ketone derivative, which is synthesized using a multi-step process. The compound has been extensively studied for its mechanism of action and biochemical and physiological effects, which have been found to be beneficial in several research applications.
Mechanism of Action
1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone has been found to exhibit potent antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound has also been found to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects
1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone has several advantages for use in laboratory experiments, including its high stability, low toxicity, and excellent solubility in organic solvents. However, the compound has some limitations, including its high cost and the complexity of its synthesis.
Future Directions
There are several future directions for the study of 1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone, including:
1. Further investigation of the compound's mechanism of action and its potential use in the treatment of various diseases.
2. Development of new synthesis methods for 1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone that are more cost-effective and efficient.
3. Exploration of the compound's potential use in material science, particularly in the development of new materials with antioxidant properties.
4. Investigation of the compound's potential use in organic synthesis, particularly in the development of new synthetic routes for the preparation of other ketone derivatives.
Conclusion
In conclusion, 1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in the treatment of various diseases. While the compound has several advantages for use in laboratory experiments, it also has some limitations, including its high cost and the complexity of its synthesis. There are several future directions for the study of 1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone, including further investigation of its mechanism of action and potential use in various fields.
Scientific Research Applications
1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The compound has been found to exhibit excellent antioxidant properties and has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
1-[2-[(4-benzoylphenyl)methoxy]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-16(23)20-9-5-6-10-21(20)25-15-17-11-13-19(14-12-17)22(24)18-7-3-2-4-8-18/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVXBNHIVJRULJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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